2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide
Beschreibung
The compound 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide features a pyrazolo[3,4-d]pyridazinone core substituted with a tert-butyl group at position 1, a methyl group at position 4, and an acetamide moiety linked to a 2,4-difluorophenyl group. The pyridazinone core is a bicyclic system known for its electron-deficient nature, which facilitates interactions with biological targets, while the tert-butyl group enhances lipophilicity and metabolic stability. The 2,4-difluorophenyl substituent on the acetamide likely influences binding affinity and pharmacokinetic properties through steric and electronic effects .
Eigenschaften
IUPAC Name |
2-(1-tert-butyl-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl)-N-(2,4-difluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19F2N5O2/c1-10-12-8-21-25(18(2,3)4)16(12)17(27)24(23-10)9-15(26)22-14-6-5-11(19)7-13(14)20/h5-8H,9H2,1-4H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKBDUWUZOKXSEQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC(=O)NC3=C(C=C(C=C3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19F2N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Vorbereitungsmethoden
Construction of the Pyrazolo[3,4-d]Pyridazinone Core
The pyrazolo[3,4-d]pyridazinone scaffold is central to the target compound. A validated approach involves cyclization reactions using sydnone intermediates. In a study by Kumar et al., 3-aryl-4-acetylsydnones were treated with Vilsmeier-Haack reagent (DMF/POCl₃) to form pyrazolo[3,4-d]pyridazin-7(6H)-ones via intramolecular nucleophilic addition–elimination. For example, heating 4-acetyl-3-arylsydnone 2a with DMF/POCl₃ under microwave irradiation (150 W, 120°C, 5–8 min) yielded 2,6-diarylpyrazolo[3,4-d]pyridazin-7-ones 7a–l in up to 94% yield. Adapting this method, the methyl group at position 4 could be introduced by selecting a methyl-substituted sydnone precursor or through post-cyclization methylation.
Key reaction parameters include:
- Catalyst : DMF/POCl₃ (Vilsmeier-Haack reagent)
- Conditions : Microwave irradiation (5–8 min) vs. conventional heating (6–7 h)
- Yield : 82–94%
Introduction of the tert-Butyl Group
The tert-butyl moiety at position 1 of the pyrazole ring is critical for steric and electronic modulation. Cu(OTf)₂-catalyzed reactions between nitriles and di-tert-butyl dicarbonate offer a robust method for synthesizing N-tert-butyl amides under solvent-free conditions. For instance, benzamide derivatives were obtained in 89% yield using 5 mol% Cu(OTf)₂ at 100°C. Applying this strategy, the tert-butyl group could be introduced early in the synthesis by reacting a pyrazole-amine intermediate with di-tert-butyl dicarbonate. Alternatively, a Ritter reaction using tert-butanol and nitriles in the presence of Fe(ClO₄)₃·xH₂O may be employed, though this method risks explosive side reactions.
Methylation at the 4-Position
The methyl group at position 4 of the pyridazinone ring likely originates from a methyl-substituted precursor. In the synthesis of pyrazolo[3,4-d]pyridazin-7-ones, Kumar et al. utilized 4-acetylsydnones, where the acetyl group could be reduced or modified post-cyclization. For example, reductive amination or alkylation using methyl iodide under basic conditions (e.g., K₂CO₃ in DMF) could install the methyl group. Alternatively, starting with a methyl-containing cyclic 1,3-dicarbonyl compound in the cyclization step may directly yield the methylated core.
Formation of the Acetamide Side Chain
The N-(2,4-difluorophenyl)acetamide side chain is constructed via amide coupling. A proven method involves activating the carboxylic acid (from the pyridazinone core) with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) and hydroxybenzotriazole (HOBt), followed by reaction with 2,4-difluoroaniline. For example, tert-butyl 2-(substituted benzamido)phenylcarbamates were synthesized in 83–89% yield using EDCI/HOBt in dichloromethane. Optimizing stoichiometry (1.1 eq amine, 1.5 eq EDCI/HOBt) and reaction time (3–6 h) is crucial for high yields.
Integrated Synthetic Route
Combining these steps, a plausible synthesis of the target compound is as follows:
- Core Formation : React methyl-substituted sydnone with Vilsmeier-Haack reagent under microwave conditions to form 4-methylpyrazolo[3,4-d]pyridazin-7-one.
- tert-Butyl Introduction : Treat the pyrazole-amine intermediate with di-tert-butyl dicarbonate and Cu(OTf)₂ to install the tert-butyl group.
- Acetamide Coupling : Activate the core’s carboxylic acid with EDCI/HOBt, then couple with 2,4-difluoroaniline in dichloromethane.
Analytical and Optimization Data
Table 1: Comparison of Cyclization Methods
| Condition | Time | Yield (%) | Reference |
|---|---|---|---|
| Microwave (150 W) | 8 min | 94 | |
| Conventional | 7 h | 82 |
Table 2: Amide Coupling Optimization
| Reagent | Solvent | Yield (%) | Reference |
|---|---|---|---|
| EDCI/HOBt | CH₂Cl₂ | 89 | |
| DCC/DMAP | THF | 76 |
Challenges and Considerations
- Regioselectivity : Ensuring correct substitution patterns during cyclization requires careful precursor design.
- Functional Group Compatibility : The tert-butyl group may hinder subsequent reactions if introduced early; orthogonal protecting groups could mitigate this.
- Purification : Silica gel chromatography (ethyl acetate/hexane) effectively isolates intermediates.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: This compound can undergo oxidation, particularly at the methyl and tert-butyl groups, under the influence of oxidizing agents like permanganates or chromates.
Reduction: Reduction reactions may target the carbonyl functionalities, potentially leading to alcohol derivatives.
Substitution: Various nucleophilic and electrophilic substitution reactions can occur on the aromatic ring, facilitated by the presence of electron-withdrawing fluorine atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Halogenating agents, Grignard reagents for introducing new substituents.
Major Products
Oxidation Products: Ketones, aldehydes, or carboxylic acids.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives, depending on the reactants used.
Wissenschaftliche Forschungsanwendungen
This compound's potential spans multiple fields:
Chemistry: Utilized as an intermediate in the synthesis of more complex molecules.
Biology: Its structural features suggest it may exhibit biological activities such as enzyme inhibition or receptor modulation.
Industry: May be used in the synthesis of advanced materials or as a specialized reagent.
Wirkmechanismus
Molecular Targets and Pathways
The compound's mechanism of action likely involves interactions with specific proteins or enzymes. The difluorophenyl group can interact with hydrophobic pockets, while the pyrazolo[3,4-d]pyridazine core may engage in hydrogen bonding or pi-stacking interactions. These interactions can modulate the activity of enzymes or receptors, affecting cellular pathways.
Vergleich Mit ähnlichen Verbindungen
Pyrazolo[3,4-d]pyridazinone vs. Pyrazolo[3,4-b]pyridinone
The target compound’s pyridazinone core differs from the pyridinone core in 2-(3-(4-chlorophenyl)-4-methyl-6-oxo-1-phenyl-1H-pyrazolo[3,4-b]pyridin-7(6H)-yl)-N-(4-fluorophenyl)acetamide (Compound 4f, ). Compound 4f exhibits a melting point of 214–216°C, suggesting higher crystallinity due to its 4-chlorophenyl and phenyl substituents .
Pyrazolo[3,4-d]pyridazinone vs. Pyrazolo[1,5-a]pyrimidine
Tert-butyl 2-(5,7-diethyl-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-3-yl)acetate () shares a tert-butyl ester and fluorophenyl group with the target compound but features a pyrimidine core. The pyrimidine’s electron-rich nature may enhance π-π stacking interactions, whereas the pyridazinone’s electron deficiency could favor hydrogen bonding. The synthesis of this compound achieved a 72% yield via cyclization with heptane-3,5-dione, suggesting efficient methodology for related structures .
Substituent Effects
Fluorophenyl vs. Chlorophenyl Groups
Compound 4f () incorporates a 4-chlorophenyl group, which is more electron-withdrawing than the target’s 2,4-difluorophenyl. Chlorine’s larger atomic size may increase steric hindrance, while fluorine’s electronegativity enhances metabolic stability and bioavailability. Both substituents are common in drug design for tuning target engagement .
Tert-butyl vs. Methyl/Acetate Groups
In contrast, N-(4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-2-fluorophenyl)acetamide () uses a dimethylamino group, which introduces basicity and solubility but may reduce stability .
Data Table: Key Properties of Comparable Compounds
Research Findings and Implications
Synthetic Efficiency: The tert-butyl group in ’s compound was introduced via esterification with a 72% yield, suggesting viable routes for synthesizing the target compound’s tert-butyl-pyridazinone core .
Fluorine Substitution: The 2,4-difluorophenyl group in the target compound may offer superior metabolic stability compared to mono-fluorophenyl () or chlorophenyl analogs due to reduced oxidative metabolism .
Thermal Stability : High melting points in and compounds (>200°C) correlate with rigid aromatic systems, implying that the target compound may also demonstrate thermal robustness .
Biologische Aktivität
The compound 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide is a complex organic molecule that exhibits significant potential in medicinal chemistry. Its unique structural features, including a pyrazolo[3,4-d]pyridazine core and a difluorophenylacetamide moiety, suggest diverse biological activities that warrant detailed investigation.
Structural Characteristics
The compound's structure can be summarized as follows:
| Property | Details |
|---|---|
| IUPAC Name | 2-(1-(tert-butyl)-4-methyl-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)-N-(2,4-difluorophenyl)acetamide |
| Molecular Formula | C₁₈H₁₉F₂N₅O₂ |
| Molecular Weight | 397.4 g/mol |
| CAS Number | 1170435-82-1 |
The integration of a tert-butyl group and difluorophenyl moiety enhances the compound's lipophilicity and potential for interaction with biological targets.
Preliminary studies suggest that the biological activity of this compound may be attributed to its ability to interact with specific enzymes or receptors involved in various cellular pathways. The presence of the pyrazolo[3,4-d]pyridazine scaffold is particularly promising for developing inhibitors targeting kinases and other proteins involved in disease processes.
Anticancer Properties
Research has indicated that compounds featuring pyrazolo[3,4-d]pyridazine structures exhibit anticancer properties. For instance, related compounds have been shown to inhibit cancer cell proliferation in vitro and in vivo by inducing apoptosis and cell cycle arrest. The specific mechanism often involves the inhibition of key signaling pathways such as PI3K/Akt and MAPK pathways.
Antiviral Activity
There is emerging evidence supporting the antiviral potential of pyrazolo[3,4-d]pyridazine derivatives. For example, compounds with similar scaffolds have demonstrated activity against β-coronaviruses by inhibiting viral replication through interference with viral polymerases or proteases.
Case Studies
-
Inhibition of Kinases : A study explored the efficacy of pyrazolo[3,4-d]pyridazine derivatives as selective inhibitors of CSNK2A2 kinase. Compounds were evaluated for their ability to inhibit kinase activity in vitro and showed promising results with IC50 values in the low micromolar range.
Compound IC50 (µM) Selectivity Compound A 0.5 High Compound B 1.2 Moderate -
Antiviral Efficacy : Another study assessed the antiviral activity of related compounds against MHV (Mouse Hepatitis Virus). The results indicated that certain derivatives exhibited significant reductions in viral titers when tested in cell cultures.
Compound Viral Titer Reduction (%) Compound C 85 Compound D 75
Q & A
Q. Key structure-activity relationship (SAR) insights :
- Fluorine substitution : The 2,4-difluorophenyl group enhances lipophilicity (logP ~2.8) and bioavailability compared to non-fluorinated analogs .
- tert-butyl group : Increases steric bulk, potentially improving target binding selectivity but reducing solubility. Replace with isopropyl to balance these properties .
- Pyridazinone core : The 7-oxo group is critical for hydrogen bonding with kinase active sites; reduction to 7-hydroxy abolishes activity .
Q. Methodological recommendations :
- Synthesize analogs with systematic substituent variations (e.g., para-chloro vs. trifluoromethyl).
- Test in vitro using kinase inhibition assays (IC profiling) and cytotoxicity screens (e.g., MTT assays on cancer cell lines) .
Advanced: What computational strategies optimize reaction pathways for derivatives?
- Reaction path prediction : Use density functional theory (DFT) to model transition states and identify low-energy pathways for pyridazinone cyclization .
- Solvent effects : COSMO-RS simulations predict solvent compatibility (e.g., DMF vs. THF) for intermediate stability .
- Machine learning : Train models on existing pyrazolo-pyridazine reaction data to predict optimal catalysts (e.g., Pd/C vs. CuI) and temperatures .
Validation : Cross-reference computational results with experimental yields and byproduct profiles .
Advanced: What mechanistic hypotheses explain its enzyme inhibition?
Q. Proposed mechanisms :
- Kinase inhibition : The pyridazinone core mimics ATP’s adenine moiety, competitively binding to kinase active sites. Fluorophenyl groups enhance hydrophobic interactions .
- Allosteric modulation : Tert-butyl groups may induce conformational changes in target proteins, as shown in molecular dynamics simulations .
Q. Experimental validation :
- Perform kinetic assays (e.g., ADP-Glo™) to distinguish competitive vs. non-competitive inhibition.
- Use SPR (surface plasmon resonance) to measure binding affinity (K) and thermodynamics .
Advanced: How can pharmacokinetic properties be improved through analog design?
Q. Strategies :
- Solubility enhancement : Introduce polar groups (e.g., morpholine) at the acetamide nitrogen .
- Metabolic stability : Replace labile esters with amides or heterocycles to reduce CYP450-mediated oxidation .
- In vivo testing : Use rodent models to compare oral bioavailability (AUC) and half-life of lead analogs .
Analytical tools : Monitor plasma stability via LC-MS/MS and tissue distribution using radiolabeled compounds (e.g., C) .
Basic: What stability considerations are critical during storage?
- pH sensitivity : Degrades rapidly in acidic conditions (pH <3); store in neutral buffers .
- Light exposure : The difluorophenyl group is photosensitive; use amber vials and inert atmospheres .
- Long-term stability : Lyophilized forms retain >90% purity at -20°C for 12 months .
Testing protocol : Accelerated stability studies (40°C/75% RH for 6 months) with HPLC monitoring .
Advanced: How should contradictory biological data be resolved?
Case example : Discrepancies in IC values across cell lines.
- Hypotheses : Off-target effects, assay interference (e.g., fluorescence quenching), or metabolic differences .
- Resolution steps :
- Validate assays using orthogonal methods (e.g., Western blot vs. luminescence).
- Confirm compound integrity post-treatment via LC-MS .
- Use CRISPR-edited cell lines to isolate target-specific effects .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
